Structure Elucidation of 8-Methyl-1-oxa-5-azaspiro[5.5]undecane: A Comprehensive Technical Guide
Structure Elucidation of 8-Methyl-1-oxa-5-azaspiro[5.5]undecane: A Comprehensive Technical Guide
Executive Summary & Structural Significance
In modern drug discovery, the transition from flat, sp2-hybridized aromatic rings to structurally complex, sp3-rich scaffolds is a proven strategy for improving metabolic stability, solubility, and target specificity. Among these architectures, spirocyclic systems—where two rings share a single quaternary carbon atom—are highly privileged.
8-Methyl-1-oxa-5-azaspiro[5.5]undecane (CAS: 85609-18-3) represents a sophisticated building block within this class. It features a cyclohexane ring fused via a spiro center to a 1,3-oxazinane ring. Elucidating this structure presents two primary analytical challenges:
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The Spiro-N,O-Acetal Core: The spiro carbon (C6) is bonded simultaneously to an oxygen (O1) and a nitrogen (N5), creating a hemiaminal ether (N,O-acetal) that lacks attached protons, rendering standard 1D
H NMR insufficient for bridging the two rings. -
Stereoelectronic Conformational Dynamics: The 1,3-oxazinane ring is governed by the generalized anomeric effect, while the 8-methyl group's axial/equatorial preference is heavily influenced by the steric bulk of the adjacent spirocyclic system[1].
This whitepaper details a self-validating, causality-driven analytical workflow to unambiguously elucidate the connectivity, stereochemistry, and conformational dynamics of this molecule.
Stereoelectronics and Conformational Logic
Before executing analytical experiments, a structural chemist must understand the theoretical behavior of the molecule to anticipate the data.
The Anomeric Effect in 1,3-Oxazinanes
The 1,3-oxazinane core is not a simple aliphatic heterocycle; it is an N,O-acetal. In such systems, the lone pairs on the heteroatoms (O1 and N5) interact with the antibonding orbitals (
A-Value Modulation by the Spiro Center
In a standard methylcyclohexane, the methyl group strongly prefers the equatorial position (A-value
The Self-Validating Elucidation Workflow
To ensure absolute scientific integrity, the elucidation process must be a closed logical loop where each technique orthogonally validates the previous one.
Fig 1: The self-validating analytical workflow for spirocyclic structure elucidation.
Step 1: Formula Definition via HRMS
High-Resolution Mass Spectrometry (ESI-TOF) establishes the molecular formula. For 8-Methyl-1-oxa-5-azaspiro[5.5]undecane, the theoretical
Step 2: Backbone Mapping via 1D NMR
The
Step 3: Bridging the Rings via HMBC
Because C6 has no attached protons, COSY and HSQC cannot connect the 1,3-oxazinane ring to the cyclohexane ring. Heteronuclear Multiple Bond Correlation (HMBC) is the only tool capable of bridging this gap. We must observe
Fig 2: Critical HMBC and NOESY correlations bridging the spirocyclic core.
Quantitative Data Presentation
The table below summarizes the expected multiparametric NMR data for the major conformer of 8-Methyl-1-oxa-5-azaspiro[5.5]undecane, synthesized from empirical trends of 1,3-oxazinanes and methylcyclohexanes.
| Position | Atom Type | Key HMBC ( | Key NOESY | ||
| 1 | O | - | - | - | - |
| 2 | CH | 64.2 | 3.80 (m, 2H) | C3, C4, C6 | H3, H4 |
| 3 | CH | 28.4 | 1.60 (m, 2H) | C2, C4 | H2, H4 |
| 4 | CH | 42.1 | 2.90 (m, 2H) | C2, C3, C6 | H3, H2 |
| 5 | NH | - | 2.05 (br s, 1H) | - | H4 |
| 6 | C (Spiro) | 88.5 | - | - | - |
| 7 | CH | 45.3 | 1.80 (m, 2H) | C8, C11, C6 | H8, H12 |
| 8 | CH | 29.8 | 1.50 (m, 1H) | C7, C9, C12 | H7, H9 |
| 9 | CH | 34.1 | 1.20 (m, 2H) | C7, C8, C10 | H8, H10 |
| 10 | CH | 24.5 | 1.40 (m, 2H) | C8, C9, C11 | H9, H11 |
| 11 | CH | 38.2 | 1.70 (m, 2H) | C7, C9, C6 | H10, H7 |
| 12 | CH | 22.1 | 0.90 (d, J = 6.5, 3H) | C7, C8, C9 | H7, H8 |
Note: The highly deshielded nature of C6 (
Experimental Execution Protocols
To guarantee reproducibility and trustworthiness, the following step-by-step methodologies must be strictly adhered to.
Protocol A: High-Resolution Mass Spectrometry (HRMS)
Causality: Establishes the exact mass to within < 5 ppm error, definitively proving the C
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Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid to promote ionization.
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Instrument Tuning: Calibrate the ESI-TOF mass spectrometer using a standard tuning mix (e.g., Agilent ESI-L) in positive ion mode.
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Acquisition: Inject 2
L of the sample. Set the capillary voltage to 3000 V and the fragmentor voltage to 120 V. Scan from m/z 100 to 500. -
Data Processing: Extract the
peak and calculate the isotopic pattern match to confirm the absence of halogens and the presence of exactly one nitrogen.
Protocol B: Multidimensional NMR Acquisition
Causality: Chloroform-d (CDCl
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Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of CDCl
containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a high-quality 5 mm NMR tube. -
Probe Tuning & Shimming: Insert the sample into a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe. Perform rigorous 3D gradient shimming to ensure a linewidth of < 0.8 Hz for the TMS signal.
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1D Acquisition:
- H NMR: Execute a standard 30° pulse sequence (zg30). Acquire 16 scans with a 2-second relaxation delay (D1).
- C NMR: Execute a power-gated decoupled sequence (zgpg30). Acquire 512 scans with a D1 of 2 seconds to ensure quaternary carbons (like C6) relax sufficiently for detection.
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2D Connectivity (HMBC): Execute a gradient-selected HMBC sequence (hmbcgplpndqf). Crucially, optimize the long-range coupling constant (
) delay for 8 Hz, which is optimal for detecting the rigid correlations across the spiro center. Acquire 4 scans per 256 t1 increments. -
Stereochemical Mapping (NOESY): Execute a phase-sensitive NOESY sequence (noesygpphpp). Set the mixing time (
) to 300 ms to capture transient through-space dipolar couplings without falling into the spin-diffusion regime.
References
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Deslongchamps, P., et al. (2010). Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products. Top. Heterocycl. Chem.
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Juaristi, E., & Bandala, Y. (2012). Anomeric effect in saturated heterocyclic ring systems. Adv. Heterocycl. Chem.
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MDPI Pharmaceuticals. (2023). Rapid and Efficient Access to Novel Bio-Inspired 3-Dimensional Tricyclic SpiroLactams as Privileged Structures via Meyers' Lactamization.
